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molecular formula C19H23NO3 B8322205 N-(3,4-Dimethoxy-benzyl)2-phenyl-isobutyramide

N-(3,4-Dimethoxy-benzyl)2-phenyl-isobutyramide

Cat. No. B8322205
M. Wt: 313.4 g/mol
InChI Key: YHBRSBBIXIDHAX-UHFFFAOYSA-N
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Patent
US07078565B2

Procedure details

A solution of 2-methyl-2-phenylpropionic acid (3.28 g, 20 mmol) in DMF (50 ml) was treated sequentially with N,N-diisopropylethylamine (8.09 g, 80 mmol), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (7.60 g, 20 mmol) then 3,4-dimethoxybenzylamine (3.34 g, 20 mmol) and then stirred at room temperature, under argon for 24 h. The reaction mixture was diluted with EtOAc then washed with water (3×) then brine. The organic phase was dried (MgSO4) and the solvent removed in vacuo. The residue was triturated with diethyl ether/pentane to afford the title compound as a beige solid (5.95 g, 95%).
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=O.C(N(CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.[CH3:46][O:47][C:48]1[CH:49]=[C:50]([CH:53]=[CH:54][C:55]=1[O:56][CH3:57])[CH2:51][NH2:52]>CN(C=O)C.CCOC(C)=O>[CH3:46][O:47][C:48]1[CH:49]=[C:50]([CH:53]=[CH:54][C:55]=1[O:56][CH3:57])[CH2:51][NH:52][C:3](=[O:5])[C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:1])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
CC(C(=O)O)(C)C1=CC=CC=C1
Name
Quantity
8.09 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
7.6 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.34 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
then washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether/pentane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CNC(C(C)(C)C2=CC=CC=C2)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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